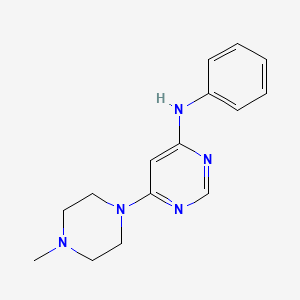![molecular formula C11H9ClN2S B7680008 2-[(Z)-1-(4-chlorothiophen-2-yl)prop-1-en-2-yl]pyrazine](/img/structure/B7680008.png)
2-[(Z)-1-(4-chlorothiophen-2-yl)prop-1-en-2-yl]pyrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(Z)-1-(4-chlorothiophen-2-yl)prop-1-en-2-yl]pyrazine is a chemical compound that has been studied for its potential applications in scientific research. This compound has been synthesized using various methods and has shown promising results in its mechanism of action, biochemical and physiological effects, and potential future directions for research.
Mecanismo De Acción
The mechanism of action of 2-[(Z)-1-(4-chlorothiophen-2-yl)prop-1-en-2-yl]pyrazine is not fully understood. However, it has been suggested that the compound may inhibit bacterial and fungal growth by disrupting the cell membrane and cell wall.
Biochemical and Physiological Effects:
2-[(Z)-1-(4-chlorothiophen-2-yl)prop-1-en-2-yl]pyrazine has been shown to have low toxicity in vitro and in vivo. In addition to its antibacterial and antifungal properties, the compound has been shown to have anti-inflammatory effects in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-[(Z)-1-(4-chlorothiophen-2-yl)prop-1-en-2-yl]pyrazine in lab experiments is its low toxicity. This makes it a safer alternative to other compounds that may have harmful effects on cells and organisms. However, one limitation is that the mechanism of action is not fully understood, which may make it difficult to design experiments that target specific pathways.
Direcciones Futuras
There are several potential future directions for research involving 2-[(Z)-1-(4-chlorothiophen-2-yl)prop-1-en-2-yl]pyrazine. One direction is to further investigate its antibacterial and antifungal properties and determine its effectiveness against other strains of bacteria and fungi. Another direction is to explore its anti-inflammatory effects and potential applications in treating inflammatory diseases. Additionally, the compound could be studied for its potential as a drug delivery system or as a component in nanotechnology applications.
In conclusion, 2-[(Z)-1-(4-chlorothiophen-2-yl)prop-1-en-2-yl]pyrazine is a chemical compound that has shown promise in scientific research. Its antibacterial, antifungal, and anti-inflammatory properties make it a potential candidate for further study in a variety of fields. As research continues, the compound may have applications in medicine, biotechnology, and other areas of science.
Métodos De Síntesis
The synthesis of 2-[(Z)-1-(4-chlorothiophen-2-yl)prop-1-en-2-yl]pyrazine has been achieved using several methods. One method involves the reaction of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone with 4-chlorothiophen-2-ylacetylene in the presence of a palladium catalyst. This method has been shown to produce the compound in good yield and purity.
Aplicaciones Científicas De Investigación
2-[(Z)-1-(4-chlorothiophen-2-yl)prop-1-en-2-yl]pyrazine has been studied for its potential applications in scientific research. This compound has been shown to have antibacterial properties against several strains of bacteria, including Staphylococcus aureus and Escherichia coli. It has also been shown to have antifungal activity against Candida albicans.
Propiedades
IUPAC Name |
2-[(Z)-1-(4-chlorothiophen-2-yl)prop-1-en-2-yl]pyrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2S/c1-8(11-6-13-2-3-14-11)4-10-5-9(12)7-15-10/h2-7H,1H3/b8-4- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNIJSRIPRCSESL-YWEYNIOJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC(=CS1)Cl)C2=NC=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/C1=CC(=CS1)Cl)/C2=NC=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(5-morpholin-4-ylpyridin-2-yl)-6-azaspiro[3.4]octane-6-carboxamide](/img/structure/B7679931.png)


![N-[2-bromo-5-(trifluoromethyl)phenyl]-2-methylsulfanylacetamide](/img/structure/B7679984.png)
![2-[(2-Bromo-4-fluoro-6-methylphenoxy)methyl]-5-propan-2-yl-1,3,4-oxadiazole](/img/structure/B7679994.png)
![N-[2-bromo-5-(trifluoromethyl)phenyl]-2-methylpyrazole-3-carboxamide](/img/structure/B7679996.png)
![5-[(2-Bromo-4-fluoro-6-methylphenoxy)methyl]-3-(methoxymethyl)-1,2,4-oxadiazole](/img/structure/B7680002.png)


![2-ethyl-N-[5-(1-methylpyrazol-4-yl)-1,3,4-oxadiazol-2-yl]benzenesulfonamide](/img/structure/B7680014.png)
![Methyl 2-[(2-bromofuran-3-carbonyl)amino]thiophene-3-carboxylate](/img/structure/B7680020.png)

